(S)-3-Ethylamino-piperidine-1-carboxylic acid tert-butyl ester

Description

Molecular Architecture and Stereochemical Configuration

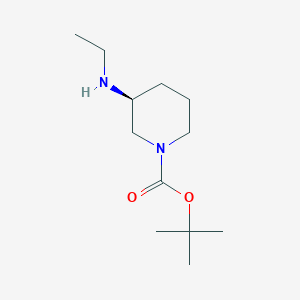

(S)-3-Ethylamino-piperidine-1-carboxylic acid tert-butyl ester is a chiral piperidine derivative characterized by a six-membered nitrogen-containing ring with distinct substituents. The molecular formula, $$ \text{C}{12}\text{H}{24}\text{N}{2}\text{O}{2} $$, reflects the presence of a piperidine core modified by a tert-butoxycarbonyl (Boc) group at the 1-position and an ethylamino moiety at the 3-position. The stereochemical configuration at the 3-carbon is defined as S, as evidenced by the SMILES notation $$ \text{CCN[C@H]1CCCN(C1)C(=O)OC(C)(C)C $$.

Key structural features include:

- Piperidine ring : Adopts a chair conformation, minimizing steric strain.

- Boc group : A bulky tert-butyl ester at the 1-position, providing steric protection to the amine.

- Ethylamino substituent : Positioned equatorially to reduce 1,3-diaxial interactions.

The absolute configuration was confirmed via X-ray crystallography and chiral high-performance liquid chromatography (HPLC), which differentiated the (S)-enantiomer from its (R)-counterpart.

Table 1: Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | $$ \text{C}{12}\text{H}{24}\text{N}{2}\text{O}{2} $$ |

| Molecular Weight | 228.33 g/mol |

| IUPAC Name | tert-butyl (3S)-3-(ethylamino)piperidine-1-carboxylate |

| Key Functional Groups | Boc, ethylamino, piperidine |

Properties

IUPAC Name |

tert-butyl (3S)-3-(ethylamino)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2/c1-5-13-10-7-6-8-14(9-10)11(15)16-12(2,3)4/h10,13H,5-9H2,1-4H3/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APWWQUZRVODKQP-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1CCCN(C1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN[C@H]1CCCN(C1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Ethylamino-piperidine-1-carboxylic acid tert-butyl ester typically involves the reaction of piperidine derivatives with tert-butyl esters. One common method is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts . The reaction proceeds under mild conditions and allows for the formation of the ester without significant side reactions.

Another method involves the use of tert-butyl hydroperoxide and benzyl cyanide under metal-free conditions . This method is efficient and environmentally friendly, making it suitable for industrial applications.

Industrial Production Methods

In industrial settings, the production of tert-butyl esters often involves the use of flow microreactor systems . These systems allow for continuous production, which is more efficient and sustainable compared to batch processes. The use of heterogeneous catalysts, such as anhydrous magnesium sulfate and boron trifluoride diethyl etherate, has also been reported to improve yields and safety .

Chemical Reactions Analysis

Types of Reactions

(S)-3-Ethylamino-piperidine-1-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).

Reduction: Reduction reactions can be carried out using hydrogen gas (H2) with nickel (Ni) or rhodium (Rh) catalysts.

Substitution: Nucleophilic substitution reactions can occur with reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

Oxidation: KMnO4, OsO4

Reduction: H2/Ni, H2/Rh, LiAlH4, NaBH4

Substitution: LiAlH4, NaBH4

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.

Scientific Research Applications

Synthetic Routes

The synthesis of (S)-3-Ethylamino-piperidine-1-carboxylic acid tert-butyl ester typically involves the following methods:

- Steglich Esterification : Utilizing dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts for the reaction between piperidine derivatives and tert-butyl esters.

- Metal-Free Conditions : Employing tert-butyl hydroperoxide and benzyl cyanide under metal-free conditions to enhance environmental sustainability in its production.

Pharmaceutical Research

This compound serves as a crucial building block in the development of various pharmaceuticals. Its structural properties allow it to function as:

- A nucleophile in substitution reactions, forming covalent bonds with electrophilic centers, which is essential for drug design.

- A substrate in biochemical assays to study enzyme mechanisms, particularly in cancer research where it may influence the activity of specific pathways .

Case Studies

Recent studies have demonstrated the compound's efficacy in inhibiting breast cancer cell growth. For instance:

- In a study involving L-γ-methyleneglutamic acid amides, derivatives including this compound showed promising results against MCF-7 and SK-BR-3 breast cancer cell lines, indicating potential therapeutic applications .

Material Science

The compound is utilized in the production of:

- Polymers : Its chemical reactivity allows it to be incorporated into polymeric materials, enhancing their properties.

- Agrochemicals : The compound's structure can be modified for use in agricultural chemicals, improving crop protection strategies.

Comparative Analysis of Applications

| Application Area | Specific Use Case | Impact/Outcome |

|---|---|---|

| Pharmaceuticals | Drug development for cancer therapy | Inhibition of tumor cell growth |

| Biochemistry | Substrate for enzyme assays | Insights into enzyme mechanisms |

| Material Science | Polymer production | Enhanced material properties |

| Agrochemicals | Development of crop protection agents | Improved agricultural productivity |

Mechanism of Action

The mechanism of action of (S)-3-Ethylamino-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in substitution reactions, forming covalent bonds with electrophilic centers. It can also undergo oxidation and reduction reactions, altering its chemical structure and reactivity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structurally related piperidine-1-carboxylic acid tert-butyl esters, emphasizing substituent effects, thermal stability, and functional applications.

Structural and Functional Differences

Thermal Stability and Decomposition

Tert-butyl esters are prone to thermolysis, releasing isobutylene (C₄H₈) and forming carboxylic acids. Evidence from polymer studies (MA20 and A20) reveals:

- MA20 (tert-butyl methacrylate-based polymer) : Decomposes via oxidative degradation followed by ester cleavage (activation energy: 125 ± 13 kJ/mol) .

- A20 (tert-butyl acrylate-based polymer): Undergoes ester thermolysis directly, forming cyclic anhydrides (activation energy: 116 ± 7 kJ/mol) . For small molecules like the target compound, substituents influence decomposition pathways. Electron-donating groups (e.g., ethylamino) may stabilize the ester, while bulky or electron-withdrawing groups (e.g., carboxymethyl-cyclopropyl) could lower activation energy.

Research Findings and Data Trends

Steric Effects : Bulky substituents (e.g., cyclopropyl, isopropyl) reduce reactivity in nucleophilic substitutions but enhance stereochemical control .

Hydrophilicity : Hydroxyethylsulfanyl (CAS 1353994-50-9) and dihydroxy (CAS 2382089-24-7) groups improve aqueous solubility, critical for bioavailability .

Thermal Stability : Activation energies for tert-butyl ester decomposition in small molecules are expected to align with polymer data (110–130 kJ/mol), depending on substituent electronic effects .

Biological Activity

(S)-3-Ethylamino-piperidine-1-carboxylic acid tert-butyl ester is a compound that belongs to the class of amino acids and piperidine derivatives. Its unique structure, which includes a piperidine ring and an ester functional group, suggests potential applications in medicinal chemistry, particularly for neurological and metabolic disorders. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula of this compound is with a molecular weight of 299.41 g/mol. The compound features a piperidine ring, which is known for its role in various biological activities.

Biological Activity

The biological activity of this compound can be categorized into several key areas:

1. Neuropharmacological Effects

Research indicates that compounds with similar structures may exhibit neuroprotective properties. The presence of the piperidine ring is often associated with interactions at neurotransmitter receptors, potentially modulating pathways involved in mood regulation and cognitive function.

2. Anticonvulsant Activity

Studies have shown that related compounds can possess anticonvulsant properties. For instance, the structural similarity to known anticonvulsants suggests that this compound may also exhibit such effects through modulation of GABAergic or glutamatergic systems.

3. Enzyme Inhibition

The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. Its ability to form covalent bonds with nucleophilic sites on proteins could lead to significant biological implications, particularly in metabolic regulation.

The proposed mechanisms through which this compound exerts its biological effects include:

- Receptor Interaction: The compound may interact with various neurotransmitter receptors, influencing neurotransmission and potentially leading to therapeutic effects in neurological disorders.

- Enzyme Modulation: By inhibiting specific enzymes, the compound could alter metabolic pathways, contributing to its pharmacological profile.

Case Studies and Research Findings

Recent studies have explored the biological activity of structurally similar compounds. For example:

- Study on Anticonvulsant Properties: A study demonstrated that certain piperidine derivatives exhibited significant anticonvulsant activity in animal models, suggesting that this compound could have similar effects .

- Neuroprotective Effects: Another investigation highlighted the neuroprotective potential of piperidine derivatives against oxidative stress-induced neuronal damage .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with other related compounds is presented below:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| L-Tryptophan | Indole ring | Precursor to serotonin; involved in mood regulation. |

| L-Dopa | Catecholamine | Used in Parkinson's disease treatment; dopamine precursor. |

| Gabapentin | Cyclohexane ring | Anticonvulsant; modulates neurotransmitter release. |

The distinct combination of piperidine and amino acid structures in this compound may offer unique pharmacological properties compared to these other compounds.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing (S)-3-Ethylamino-piperidine-1-carboxylic acid tert-butyl ester with high enantiomeric purity?

- Methodological Answer : Synthesis requires precise protection/deprotection of functional groups and enantioselective control. For example:

- Use chiral starting materials or catalysts to ensure (S)-configuration.

- Employ tert-butyloxycarbonyl (Boc) protection for the amine group to prevent side reactions during piperidine ring modification .

- Optimize reaction conditions (e.g., temperature < 0°C for acylation steps to avoid racemization) and confirm purity via chiral HPLC or polarimetry .

Q. How can researchers purify this compound and confirm its structural integrity?

- Methodological Answer :

- Purification : Use column chromatography with silica gel and a gradient eluent (e.g., hexane/ethyl acetate). Recrystallization in non-polar solvents (e.g., dichloromethane/pentane) improves crystalline purity .

- Characterization :

- NMR Spectroscopy : Analyze H and C spectra to verify tert-butyl ester peaks (e.g., δ ~1.4 ppm for tert-butyl) and piperidine ring protons .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]) and fragmentation patterns consistent with the Boc-protected ethylamino group .

Q. What are common side reactions during synthesis, and how can they be mitigated?

- Methodological Answer :

- Hydrolysis of the ester : Avoid prolonged exposure to moisture; use anhydrous solvents and inert atmospheres .

- Racemization : Minimize basic conditions during amine deprotection; use mild acids (e.g., TFA in DCM) for Boc removal .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for this compound?

- Methodological Answer :

- Variable Analysis : Compare reaction parameters (e.g., solvent polarity, catalyst loading, temperature gradients) across studies. For example, higher yields are reported with Pd/C-catalyzed hydrogenation under 50 psi H vs. ambient pressure .

- Quality Control : Trace impurities in starting materials (e.g., piperidine derivatives) via LC-MS and adjust stoichiometry to account for byproducts .

Q. What computational methods predict the stereochemical outcomes of reactions involving this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Model transition states to predict enantioselectivity in alkylation or acylation steps .

- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) to guide functionalization of the ethylamino group for enhanced binding .

Q. How does the tert-butyl ester group influence the compound’s stability under varying pH conditions?

- Methodological Answer :

- Kinetic Studies : Conduct accelerated stability testing in buffered solutions (pH 1–13). The tert-butyl ester is stable in neutral/alkaline conditions but hydrolyzes in strong acids (e.g., HCl > 1M) to form carboxylic acid derivatives .

- Mechanistic Insight : Use O isotopic labeling to track hydrolysis pathways and identify intermediates .

Q. What strategies enable selective modification of the ethylamino group without affecting the piperidine ring?

- Methodological Answer :

- Protection Schemes : Temporarily protect the amine with a Boc group, modify the ethyl chain (e.g., alkylation or oxidation), then deprotect .

- Chemoselective Reagents : Use mild oxidizing agents (e.g., NaIO) for ethylamino-to-ketone conversion, avoiding ring-opening reactions .

Safety and Handling

Q. What safety precautions are critical when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use fume hoods for reactions releasing volatile byproducts (e.g., CO during Boc deprotection) .

- Emergency Measures : Ensure access to eye wash stations and neutralizers (e.g., sodium bicarbonate for acid spills) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity data for derivatives of this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.